molecular formula C9H9BrClNO B2617026 N-(4-bromobenzyl)-2-chloroacetamide CAS No. 24942-06-1

N-(4-bromobenzyl)-2-chloroacetamide

Cat. No.: B2617026
CAS No.: 24942-06-1
M. Wt: 262.53
InChI Key: YRICKEUKTMNBNJ-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-2-chloroacetamide is an organic compound characterized by the presence of a bromobenzyl group and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-2-chloroacetamide typically involves the reaction of 4-bromobenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-bromobenzylamine+chloroacetyl chlorideThis compound+HCl\text{4-bromobenzylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-bromobenzylamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Nucleophilic substitution: Formation of substituted amides, thioamides, or esters.

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Formation of 4-bromobenzylamine or other reduced derivatives.

Scientific Research Applications

N-(4-bromobenzyl)-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromobenzyl)-2-chloroacetamide: Characterized by the presence of both bromobenzyl and chloroacetamide groups.

    4-bromobenzyl chloride: Contains a bromobenzyl group but lacks the chloroacetamide moiety.

    2-chloroacetamide: Contains the chloroacetamide group but lacks the bromobenzyl moiety.

Uniqueness

This compound is unique due to the combination of both bromobenzyl and chloroacetamide groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for a wide range of chemical modifications and applications in various fields.

Biological Activity

N-(4-bromobenzyl)-2-chloroacetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-bromobenzylamine with chloroacetyl chloride in the presence of a base, such as triethylamine. The reaction can be summarized as follows:

4 bromobenzylamine+chloroacetyl chlorideN 4 bromobenzyl 2 chloroacetamide+HCl\text{4 bromobenzylamine}+\text{chloroacetyl chloride}\rightarrow \text{N 4 bromobenzyl 2 chloroacetamide}+\text{HCl}

This compound has the molecular formula C8H7BrClNOC_8H_7BrClNO and a molecular weight of 248.50 g/mol. Its structure includes both bromobenzyl and chloroacetamide functional groups, which contribute to its unique reactivity and biological properties .

The mechanism of action for this compound is primarily associated with its electrophilic chloroacetamide group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of target enzymes or receptors, leading to various biological effects such as antimicrobial and anticancer activities .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study utilizing quantitative structure-activity relationship (QSAR) analysis found that this compound, along with other chloroacetamides, displayed promising efficacy against Gram-positive bacteria and pathogenic yeasts. The lipophilicity of the compound enhances its ability to penetrate cell membranes, making it a candidate for further investigation in antimicrobial drug development .

Table 1: Antimicrobial Activity Against Common Pathogens

CompoundActivity Against BacteriaActivity Against Yeasts
This compoundHighModerate
2-chloroacetamideModerateLow
N-(3-bromophenyl)-2-chloroacetamideVery HighHigh

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. The presence of the bromine atom may enhance this activity through increased reactivity towards biological targets .

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was found to have a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Anticancer Activity : A study involving cell lines showed that treatment with this compound resulted in reduced viability of cancer cells, particularly in breast and colon cancer models. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c10-8-3-1-7(2-4-8)6-12-9(13)5-11/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRICKEUKTMNBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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